molecular formula C11H12N2O2 B12923688 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one CAS No. 62807-99-2

5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one

Cat. No.: B12923688
CAS No.: 62807-99-2
M. Wt: 204.22 g/mol
InChI Key: BOWABSQZYJXFGK-UHFFFAOYSA-N
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Description

5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones. . The structure of this compound consists of a pyrazolidinone ring with a phenylethyl group attached to it, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one typically involves the cyclocondensation of methyl 5-methyl-1-(2-oxo-2-phenylethyl)-1H-pyrazole-3-carboxylate. This reaction is catalyzed by acids and results in the formation of a new 18-membered nitrogen macroheterocycle . Another method involves the reaction of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature, yielding 5-(2-hydroxyethyl)pyrazolidin-3-one .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acids, and oxidizing agents. The reaction conditions typically involve mild temperatures and solvents such as ethanol .

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrazolidinones and macroheterocycles. These products have been studied for their potential biological activities and applications in different fields .

Scientific Research Applications

5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it has shown promise as a potential therapeutic agent due to its diverse biological activities . In medicine, derivatives of this compound have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties . Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .

Comparison with Similar Compounds

5-(2-Oxo-2-phenylethyl)pyrazolidin-3-one can be compared to other similar compounds such as 3,5-pyrazolidinediones and 1,2-dihydropyrazol-3-one . These compounds share a similar pyrazolidinone core structure but differ in their substituents and biological activities.

List of Similar Compounds:

Properties

CAS No.

62807-99-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

5-phenacylpyrazolidin-3-one

InChI

InChI=1S/C11H12N2O2/c14-10(8-4-2-1-3-5-8)6-9-7-11(15)13-12-9/h1-5,9,12H,6-7H2,(H,13,15)

InChI Key

BOWABSQZYJXFGK-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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